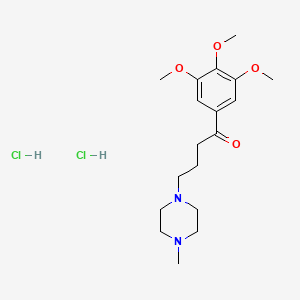
Trp-gly hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trp-gly hydrochloride typically involves the coupling of tryptophan and glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Trp-gly hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in the compound, although specific reduction reactions for this compound are less commonly studied.
Substitution: Substitution reactions can occur at the functional groups of the amino acids, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyl radicals.
Reduction: Reducing agents like sodium borohydride may be used.
Substitution: Various reagents can be employed depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tryptophan, such as N-formylkynurenine and kynurenine, as well as other modified peptides depending on the specific reaction conditions .
Applications De Recherche Scientifique
Trp-gly hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide chemistry and reaction mechanisms.
Biology: The compound is employed in studies of protein structure and function, as well as in investigations of peptide interactions with biological molecules.
Medicine: this compound is explored for its potential therapeutic applications, including its role in modulating biological pathways and its use as a precursor for drug development.
Industry: The compound is utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC
Mécanisme D'action
The mechanism of action of Trp-gly hydrochloride involves its interaction with various molecular targets and pathways. The tryptophan residue can participate in cation-π interactions, which are crucial for many biochemical processes. Additionally, the compound can be involved in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with similar oxidative properties.
Glycine: A simple amino acid that can form dipeptides with various other amino acids.
Other Dipeptides: Compounds like Ala-Gly (alanine-glycine) and Gly-Gly (glycine-glycine) share structural similarities but differ in their specific properties and applications
Uniqueness
Trp-gly hydrochloride is unique due to the presence of the tryptophan residue, which imparts specific chemical reactivity and biological activity. The combination of tryptophan and glycine in a single dipeptide allows for unique interactions and applications that are not observed in other simple dipeptides.
Propriétés
Formule moléculaire |
C13H16ClN3O3 |
|---|---|
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |
Clé InChI |
ZXDBRRXRSQTQCU-PPHPATTJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






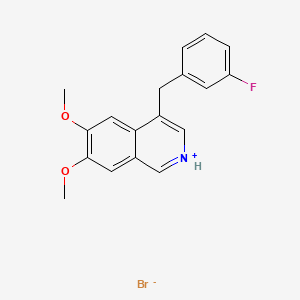
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
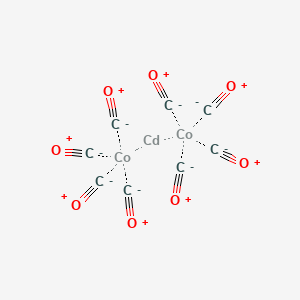


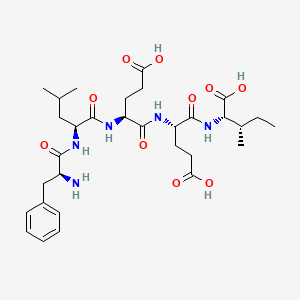
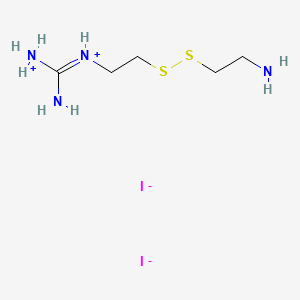
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
